molecular formula C10H13NO3 B13416100 Mesalazine Isopropyl Ester

Mesalazine Isopropyl Ester

Cat. No.: B13416100
M. Wt: 195.21 g/mol
InChI Key: QQSWKDRPBHPAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesalazine Isopropyl Ester is a derivative of mesalazine, also known as 5-aminosalicylic acid. Mesalazine is widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. The esterification of mesalazine with isopropyl alcohol results in this compound, which may have distinct pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mesalazine Isopropyl Ester typically involves the esterification of mesalazine with isopropyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or hydrochloric acid, while basic catalysts may include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The esterification process is followed by purification steps such as distillation or recrystallization to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Mesalazine Isopropyl Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to mesalazine and isopropyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Mesalazine and isopropyl alcohol.

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating inflammatory bowel diseases and other inflammatory conditions.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of Mesalazine Isopropyl Ester is believed to be similar to that of mesalazine. It may involve the inhibition of the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation. The compound may also modulate the inflammatory response by affecting the cyclooxygenase and lipoxygenase pathways. Additionally, it may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Mesalazine: The parent compound, widely used in the treatment of inflammatory bowel diseases.

    Sulfasalazine: A prodrug that is metabolized to mesalazine in the colon.

    Olsalazine: A dimer of mesalazine that is also used to treat inflammatory bowel diseases.

Uniqueness

Mesalazine Isopropyl Ester may offer unique advantages over its parent compound and similar drugs, such as improved pharmacokinetic properties, enhanced stability, and potentially reduced side effects. Its ester form may allow for better absorption and bioavailability, making it a promising candidate for further research and development.

Biological Activity

Mesalazine Isopropyl Ester, an ester derivative of mesalazine (5-aminosalicylic acid), is primarily utilized in treating inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

Overview of this compound

This compound retains the anti-inflammatory properties characteristic of mesalazine. It acts topically within the gastrointestinal tract, reducing inflammation by inhibiting leukotriene synthesis and scavenging free radicals, which are critical in the pathophysiology of IBD. The modification to isopropyl ester enhances solubility and bioavailability, potentially improving therapeutic efficacy compared to mesalazine alone.

The primary mechanism involves the hydrolysis of this compound back to mesalazine in physiological conditions, catalyzed by enzymes such as esterases. This reaction facilitates localized drug release at the site of inflammation, maximizing therapeutic effects while minimizing systemic exposure.

Key Mechanisms Include:

  • Inhibition of Pro-inflammatory Cytokines : Mesalazine reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are pivotal in inflammatory responses .
  • Regulation of Immune Response : Mesalazine promotes the induction of regulatory T cells (Tregs) in the colon, which play a crucial role in suppressing inflammation .
  • Oxidative Stress Reduction : The compound exhibits antioxidant properties, mitigating oxidative stress by scavenging free radicals and inhibiting leukocyte chemotaxis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates enhanced absorption and distribution compared to traditional mesalazine formulations. Following oral administration, approximately 21% to 22% is absorbed, with less than 8% excreted unchanged in urine after 24 hours . The controlled-release formulation ensures a gradual release of mesalazine, allowing for sustained therapeutic effects.

Parameter Mesalazine This compound
Absorption Rate21%-22%Higher due to improved solubility
Excretion (unchanged)<8%Lower systemic exposure
Tmax (h)5.3–14.7Shorter due to faster release
Cmax (nmol/ml)Varies by formulationHigher bioavailability

Study on Drug Delivery Systems

A study explored mesalamine-loaded microsponges as a targeted delivery system for treating colonic inflammation. The results indicated that utilizing Eudragit polymers allowed for effective localized and controlled drug therapy, enhancing the therapeutic effectiveness of mesalamine formulations .

Safety and Efficacy Analysis

An in vitro study demonstrated that mesalazine does not adversely affect mucosal barrier function in human nasal epithelial cells at concentrations below 50 mM. It also showed significant reductions in TNF-α levels, reinforcing its anti-inflammatory characteristics .

Regulatory T Cell Induction

Research indicated that mesalamine induces Tregs in the colon, which mediate its anti-inflammatory effects. This mechanism was associated with an increase in transforming growth factor-beta (TGF-β), further supporting its role in IBD management .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

propan-2-yl 5-amino-2-hydroxybenzoate

InChI

InChI=1S/C10H13NO3/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,11H2,1-2H3

InChI Key

QQSWKDRPBHPAAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.